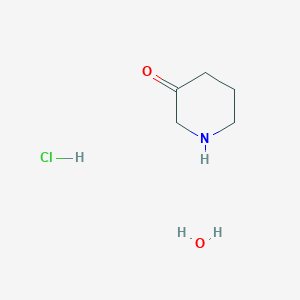

Piperidin-3-one hydrochloride Hydrate

Description

Significance of Piperidone Ring Systems in Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry and drug design. nih.govwisdomlib.org Derivatives of piperidine are present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antibiotics, as well as in numerous natural alkaloids like morphine and atropine. nih.govencyclopedia.pub The piperidine skeleton often enhances a molecule's properties by improving membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

Piperidones, which feature a ketone group on the piperidine ring, are of particular interest as they act as crucial precursors to the versatile piperidine scaffold. researchgate.net The ketone functionality allows for a wide range of chemical transformations, making piperidones valuable intermediates for constructing complex, bioactive heterocyclic compounds. chemimpex.comnih.gov For instance, the 3-piperidone structure is an important intermediate used to create other functional groups through various synthetic methods. nih.gov This versatility makes piperidone ring systems indispensable tools for organic chemists in the development of novel therapeutic agents and other functional materials. researchgate.netwisdomlib.org

Historical Context of Piperidin-3-one (B1582230) Synthesis Methodologies

The synthesis of the piperidone framework has evolved over time, with chemists developing various strategies to construct this important heterocyclic ring. One of the classical approaches to creating piperidone derivatives is through cyclization reactions. For 4-piperidones, a common method involves the Dieckmann condensation, where a primary amine is reacted with two equivalents of an α,β-unsaturated ester like methyl acrylate, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil A traditional route to 3-piperidones employs an intramolecular Claisen condensation of esters linked by a tertiary amine to form a cyclic β-ketoester, which is then decarboxylated. nih.gov However, this method can be limited by moderate yields and the need for protecting groups. nih.gov

A significant advancement in piperidine synthesis came from the chemical modification of pyridines. The catalytic hydrogenation of pyridine (B92270) is a fundamental method for preparing the saturated piperidine ring. dtic.milnih.gov This concept has been adapted for piperidone synthesis. One effective route to 3-piperidones involves the alkylation of 3-hydroxypyridine (B118123), followed by a reduction step. dtic.mil A multi-step synthesis was developed starting from 3-hydroxypyridine, which undergoes reduction, protection of the ring nitrogen, and subsequent oxidation to yield a protected 3-piperidone derivative. google.com More recent innovations include the selective interruption of palladium-catalyzed hydrogenation of certain pyridines with water to directly form piperidinones. nih.gov Another approach utilizes a simple and mild reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones using zinc and acetic acid. organic-chemistry.org These methodologies highlight the ongoing efforts to develop more efficient and practical routes to this key synthetic scaffold.

Role of Piperidin-3-one Hydrochloride Hydrate (B1144303) as a Key Synthetic Intermediate

Piperidin-3-one hydrochloride hydrate is recognized as a key synthetic intermediate, particularly valued for its enhanced stability and ease of handling compared to its non-hydrated form. chemimpex.com This stability is crucial in laboratory settings for ensuring reproducibility and safety. The compound serves as a versatile building block in organic chemistry, facilitating the creation of complex molecules for various industries, including pharmaceuticals and agrochemicals. chemimpex.combiosynce.com

In pharmaceutical development, piperidin-3-one hydrochloride is an important intermediate in the synthesis of a range of active pharmaceutical ingredients, particularly analgesics and anti-inflammatory agents. chemimpex.com Its structure allows for diverse chemical modifications, making it a valuable component in drug discovery and development pipelines. chemimpex.com The hydrochloride salt form ensures better solubility and stability, making it a preferred reagent for many synthetic transformations. While many published methods refer to the related 4-piperidone (B1582916) hydrochloride hydrate, the principles of its utility as a stable amine component in multi-component reactions can be extended to the 3-piperidone isomer. organic-chemistry.orgchemicalbook.com

Table 1: Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | piperidin-3-one;hydrate;hydrochloride | nih.gov |

| CAS Number | 2828446-66-6 | clearsynth.com |

| Molecular Formula | C₅H₁₂ClNO₂ | nih.govclearsynth.com |

| Molecular Weight | 153.61 g/mol | nih.govclearsynth.com |

| Appearance | Maple solid | chemimpex.com |

| Melting Point | 115-126 ºC | chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-3-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH.H2O/c7-5-2-1-3-6-4-5;;/h6H,1-4H2;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFOMVYAEVZHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperidin 3 One Hydrochloride Hydrate and Its Derivatives

General Principles of Piperidone Ring Formation

The construction of the piperidone framework is approached through several strategic methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods primarily include cyclization reactions, the reduction of pyridine (B92270) precursors, and multicomponent reactions.

Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine (B6355638) ring, where a linear precursor containing both the nitrogen atom and a reactive electrophilic or nucleophilic site is induced to form the cyclic structure. google.com A classic approach is the Dieckmann condensation, an intramolecular Claisen condensation of a diester linked by a nitrogen atom. nih.govchemistrysteps.commasterorganicchemistry.com This reaction involves the deprotonation of an α-carbon to one ester group, which then attacks the carbonyl of the second ester, forming a cyclic β-keto ester. chemistrysteps.comyoutube.com Subsequent hydrolysis and decarboxylation yield the target piperidone. While effective, this method can be limited by the yields of the condensation step and the need for protecting groups. nih.gov

Table 1: Example of Dieckmann Condensation for Piperidone Synthesis

| Starting Material | Reagents | Product | Notes |

|---|

Radical cyclizations offer a complementary approach, proceeding through neutral radical intermediates, which often imparts high functional group tolerance under mild conditions. google.comchemicalbook.com These reactions typically involve three stages: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond (like an alkene or alkyne), and a final quenching step. chemicalbook.com For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines in good yields. google.com Another strategy involves photoredox catalysis, where light-driven reduction of a linear aryl halide precursor generates an aryl radical. This radical can then undergo regioselective cyclization onto a tethered olefin to form complex spiro-fused piperidines. google.com

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex piperidine structures. These cascades can be initiated by various triggers. For example, an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can be used to synthesize piperidines. google.com This process involves an acid-mediated functionalization of an alkyne to form an enamine, which then generates an iminium ion that subsequently cyclizes. google.com Another powerful method is the aza-Prins cyclization, which can be part of a one-pot cascade process. This involves the formation of an N-acyliminium ion, which then undergoes an intramolecular cyclization, allowing for the rapid and diastereoselective assembly of azabicyclic systems that contain a piperidine core. youtube.com

Hydrogenation and Reduction Strategies for Piperidones

One of the most direct and economical routes to the piperidine skeleton is the hydrogenation of readily available pyridine derivatives. mdpi.com This fundamental process can be achieved using a wide array of catalytic systems under varying conditions.

The reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and palladium on carbon offers a simple and high-yielding method that avoids harsh reagents. sigmaaldrich.com More commonly, pyridines themselves are hydrogenated. This can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom. researchgate.net Consequently, reactions often require transition metal catalysts and can involve high pressures or temperatures. google.com

Modern methods have introduced milder and more selective approaches. Homogeneous catalysts, such as iridium complexes, have been successfully employed for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to afford piperidin-3-one (B1582230) derivatives directly. nih.gov This method is notable for its high chemoselectivity and practicality. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture provides an efficient route to piperidines under mild conditions. mdpi.commdpi.com

Table 2: Catalytic Systems for Pyridine Ring Reduction

| Precursor | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Pyridine N-oxides | Pd/C, Ammonium Formate | Piperidines | Mild conditions, high yield. sigmaaldrich.com |

| 3-Hydroxypyridinium salts | Iridium Complex | Piperidin-3-ones | Homogeneous catalysis, high chemoselectivity. nih.gov |

| Quaternary Pyridinium salts | [Cp*RhCl2]2 / Iodide anion | Piperidines / Tetrahydropyridines | Transfer hydrogenation, mild conditions (40°C). mdpi.com |

| 3-Hydroxypyridine (B118123) | Rhodium-Nickel/Carbon | 3-Hydroxypiperidine (B146073) | Bimetallic catalyst, high yield (>90%). google.com |

Furthermore, the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc in acetic acid presents a mild and inexpensive alternative to catalytic hydrogenation for producing 4-piperidones. organic-chemistry.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The Petrenko-Kritschenko piperidone synthesis is a classic example, where an aldehyde, an amine (or ammonia), and a derivative of acetonedicarboxylic acid condense to form a 4-piperidone (B1582916). nih.gov This reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. nih.gov

More recently, a novel multicomponent reaction co-catalyzed by Ytterbium(III) triflate (Yb(OTf)3) and Silver triflate (AgOTf) has been developed to synthesize highly substituted piperidone derivatives from dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime under mild conditions. nih.govgoogle.com The proposed mechanism involves a domino sequence of a Mannich reaction, Hoffmann elimination, Michael addition, and a final intramolecular aminolysis to construct the six-membered piperidone ring. nih.govgoogle.com

Specific Synthetic Approaches to Piperidin-3-one Derivatives

The synthesis of the parent Piperidin-3-one, often isolated as its more stable hydrochloride hydrate (B1144303) salt, typically proceeds from 3-hydroxypyridine. google.comgoogle.com This common precursor is first reduced to 3-hydroxypiperidine, which is subsequently oxidized to the target ketone.

The initial reduction of 3-hydroxypyridine to 3-hydroxypiperidine is a critical step. chemicalbook.comsigmaaldrich.com Various catalytic hydrogenation methods have been developed to achieve this transformation efficiently. For instance, using a rhodium-nickel/carbon bimetallic catalyst in water under a hydrogen atmosphere provides 3-hydroxypiperidine in high yield (>90%) under relatively mild conditions. google.com Another approach employs a ruthenium on silica (B1680970) (Ru/SiO2) catalyst with an alumina (B75360) co-catalyst under hydrogen pressure. google.com

The subsequent step is the oxidation of the secondary alcohol in 3-hydroxypiperidine to the corresponding ketone. This transformation is a key step in the synthesis of N-Boc-3-piperidone, where the intermediate N-Boc-3-hydroxypiperidine is oxidized using methods like the Swern oxidation (dimethyl sulfoxide (B87167) and oxalyl chloride) or Oppenauer oxidation. google.comgoogle.com A direct route involves the iridium-catalyzed selective hydrogenation of N-substituted 3-hydroxypyridinium salts, which yields the corresponding N-substituted piperidin-3-ones directly. nih.gov

Once the piperidin-3-one base is formed, it can be converted to its hydrochloride hydrate salt. This is typically achieved by treating the piperidinone with hydrochloric acid in an aqueous medium. A process for the 4-piperidone analogue involves reacting the precursor with concentrated HCl at low temperatures to induce hydrolysis and salt formation, yielding the final hydrochloride hydrate product. google.com The hydrochloride salt enhances the stability of the compound, which exists in equilibrium with its hydrate form in the presence of water. nih.gov

A novel, alternative synthesis of 1-aryl-3-piperidone derivatives avoids the classic Dieckmann condensation in favor of a sequence involving a Morita–Baylis–Hillman reaction and a ring-closing metathesis, followed by hydrogenolysis and oxidation to furnish the 3-piperidone ring. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Piperidin-3-one hydrochloride Hydrate |

| Piperidin-3-one |

| 1-BOC-3-piperidone |

| 3-Hydroxypyridine |

| 3-Hydroxypiperidine |

| Diethyl 3,3'-methyliminodipropionate |

| 1-Methyl-4-piperidone |

| Ethyl 1-methyl-4-oxopiperidine-3-carboxylate |

| Ytterbium(III) triflate (Yb(OTf)3) |

| Silver triflate (AgOTf) |

| Dimethyl malonate |

| Formaldehyde O-benzyl oxime |

| Palladium on carbon (Pd/C) |

| Ammonium formate |

| N-acyl-2,3-dihydro-4-pyridones |

| Acetonedicarboxylic acid |

| 1-Aryl-3-piperidone |

| N-Boc-3-hydroxypiperidine |

| Dimethyl sulfoxide (DMSO) |

Alkylation and Cleavage of Hydroxypyridine Derivatives for 3-Piperidones

A foundational strategy for synthesizing the piperidone core begins with hydroxypyridine precursors. The synthesis of 3-hydroxypiperidine, a direct precursor to 3-oxopiperidine, is commonly achieved through the hydrogenation of 3-hydroxypyridine. researchgate.netphytojournal.com One established, albeit multi-step, route involves the N-alkylation of 3-hydroxypyridine with benzyl (B1604629) chloride, followed by the reduction of the pyridine ring using sodium borohydride, and finally, a debenzylation step to yield 3-hydroxypiperidine. researchgate.net While each step involves conventional and safe reactions, this pathway's use of protecting groups has implications for atom economy. researchgate.net

The alkylation site on the hydroxypyridine ring is crucial and depends on the position of the hydroxyl group. nih.gov For instance, 2- and 4-hydroxypyridine (B47283) exist predominantly in their pyridone tautomeric forms, leading to N-alkylation. nih.gov In contrast, 3-hydroxypyridine reacts to form O-alkylated oxypyridine derivatives. nih.gov From the resulting 3-hydroxypiperidine, the synthesis proceeds to the target ketone. A method to produce N-Boc-3-piperidone, a protected form of the target compound, starts with the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. nih.gov

Functional Group Interconversions Leading to the 3-Oxo Moiety

The final and critical step in forming the piperidin-3-one structure is the conversion of the 3-hydroxy group into a 3-oxo moiety. This transformation is a classic example of a functional group interconversion (FGI). rsc.org Various oxidation methods can be employed to achieve this.

One documented method is the Oppenauer oxidation of N-Boc-3-hydroxypiperidine to prepare the crude N-Boc-3-piperidone, which can then be purified. nih.gov Another efficient and green FGI involves the oxidation of 1-tert-butoxycarbonyl-3-hydroxypiperidine using a sodium hypochlorite-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system to yield the corresponding ketone. organic-chemistry.org These FGIs are pivotal for creating the desired carbonyl functionality from the more accessible alcohol precursor. acs.orgnih.gov

Table 1: Selected Functional Group Interconversions for 3-Oxo Moiety Synthesis

| Starting Material | Reagents/Reaction Type | Product | Citation |

| N-Boc-3-hydroxypiperidine | Oppenauer Oxidation | N-Boc-3-piperidone | nih.gov |

| 1-tert-butoxycarbonyl-3-hydroxypiperidine | Sodium Hypochlorite-TEMPO | 1-tert-butoxycarbonyl-3-piperidone | organic-chemistry.org |

Green Chemistry Principles in Piperidin-3-one Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. The synthesis of piperidin-3-one is no exception, with research focusing on greener routes, improving atom economy, and utilizing catalysis to minimize waste and energy consumption. nih.govorganic-chemistry.org

Development of Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic pathways is a key goal in pharmaceutical manufacturing. For piperidone synthesis, this includes adopting milder reaction conditions and reducing pollution. nih.gov A prime example of a green approach is the use of biotransformation. organic-chemistry.org Enzyme-catalyzed synthesis, such as the asymmetric reduction of N-Boc-piperidin-3-one (NBPO) using ketoreductases, offers a highly efficient and green alternative to traditional chemical methods. organic-chemistry.org This biological method proceeds under mild conditions and can produce chiral intermediates with high yield and enantioselectivity. organic-chemistry.org Another advancement is the use of improved hydrogenation catalysts, such as rhodium-nickel on carbon, which allows for the reduction of 3-hydroxypyridine under gentler conditions, thereby reducing the energy demands of the process. researchgate.net

Atom Economy and Sustainable Methodologies

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials from the starting reagents into the final product. libretexts.org Synthetic routes that involve the addition and subsequent removal of protecting groups are often criticized for their poor atom economy. For example, the synthesis of 3-hydroxypiperidine via a pathway that uses a benzyl protecting group on the nitrogen atom is considered inefficient from an atom economy perspective because the benzyl group is removed in the final step, generating waste. researchgate.net

Sustainable methodologies seek to avoid such steps. The A3 coupling (Aldehyde-Alkyne-Amine) reaction is an example of a highly atom-economical, one-pot procedure that aligns with green chemistry principles by combining three components at once, thus reducing steps and minimizing waste. libretexts.org Such multicomponent reactions are attractive for building complex molecules from simple precursors efficiently. phytojournal.com

Catalysis in Green Synthesis of Piperidones

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under less harsh conditions. In the synthesis of piperidones and their precursors, both biocatalysis and transition metal catalysis play significant roles. As mentioned, enzymes like ketoreductases provide a green pathway for producing chiral hydroxypiperidines. organic-chemistry.org

In the realm of hydrogenation, bimetallic catalysts such as rhodium-nickel supported on carbon have been developed to improve the catalytic activity for the reduction of 3-hydroxypyridine, allowing the reaction to proceed under mild conditions. researchgate.net

Transition metal catalysis is widely employed in modern organic synthesis. The A3 coupling reaction, which synthesizes propargylamines from an aldehyde, an alkyne, and an amine, is frequently catalyzed by transition metals. nih.govlibretexts.org Copper(I) salts, including copper(I) chloride, are among the most common catalysts for this reaction due to their high efficiency, stability, and affordability. libretexts.orgorganic-chemistry.org

The general mechanism involves the copper(I) catalyst activating the terminal alkyne, which increases the acidity of its terminal proton and facilitates the formation of a copper acetylide species. nih.govlibretexts.org Concurrently, the aldehyde and amine react to form an iminium ion in situ. libretexts.org The nucleophilic copper acetylide then attacks the iminium ion, creating a new carbon-carbon bond and forming the propargylamine (B41283) product. libretexts.org While the A3 coupling is a powerful tool for generating complex amines, its direct application to form the core piperidin-3-one structure from simple, acyclic precursors in one step is not the most common route. However, it is used to functionalize existing piperidone scaffolds. For example, a three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate has been demonstrated using a copper(I) bromide catalyst to afford tertiary propargylamines. organic-chemistry.org This showcases how transition metal-catalyzed reactions can be applied to modify the piperidone skeleton in an atom-economical fashion. nih.gov

Table 2: Catalytic Methods in Piperidone Synthesis

| Catalytic Method | Catalyst Example | Reaction Type | Benefit | Citation |

| Biocatalysis | Ketoreductase | Asymmetric Reduction | Green, mild conditions, high enantioselectivity | organic-chemistry.org |

| Transition Metal Catalysis | Rhodium-Nickel/Carbon | Hydrogenation | Mild conditions, improved activity | researchgate.net |

| Transition Metal Catalysis | Copper(I) Bromide | A3 Coupling | Atom-economical C-C bond formation | organic-chemistry.org |

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the synthesis of piperidine scaffolds, offering a metal-free alternative for constructing these heterocyclic systems. nih.govthieme-connect.com These reactions often utilize small, chiral organic molecules to catalyze bond formations with high stereoselectivity.

One prominent approach involves the use of secondary amine catalysts, such as O-TMS protected diphenylprolinol, to facilitate domino Michael addition/aminalization processes. acs.org This strategy allows for the synthesis of polysubstituted piperidines from aldehydes and nitroolefins, creating multiple stereocenters in a single step with high enantioselectivity. acs.org Another strategy employs a hybrid bio-organocatalytic cascade, using a transaminase to generate a key reactive intermediate for a subsequent Mannich reaction, yielding 2-substituted piperidines. nih.gov

The intramolecular aza-Michael reaction is another key organocatalytic method. nih.gov For instance, the combination of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst has been used to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov Piperidine itself, often in conjunction with another catalyst like iodine, can act as an organocatalyst in one-pot, three-component reactions to form complex heterocyclic systems under mild, metal-free conditions. nih.gov

Researchers have also developed highly enantioselective methods for synthesizing piperidines by coupling imidomalonates and α,β-unsaturated aldehydes, catalyzed by compounds like TMS-protected diphenylprolinol. electronicsandbooks.com Furthermore, spirocyclic piperidones, which are structurally complex variants, can be synthesized using a one-pot, two-step sequence involving a Wolff rearrangement followed by a secondary amine-catalyzed asymmetric Michael reaction. mdpi.com

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters such as solvent, temperature, and catalyst system is crucial for maximizing the yield and stereoselectivity of piperidone synthesis. acs.org Systematic investigation into these factors allows for the development of efficient and robust synthetic protocols.

Solvent Selection and Reaction Media Effects

The choice of solvent significantly impacts reaction outcomes in the synthesis of piperidine derivatives. acs.org Protic solvents like ethanol (B145695) often yield superior results compared to aprotic solvents in certain multicomponent reactions. nih.gov For example, in a piperidine-iodine catalyzed three-component synthesis of coumarin-3-carboxamides, ethanol was the preferred solvent, leading to the desired product with good selectivity. nih.gov In other organocatalytic systems, a mixture of solvents may be optimal; a combination of tetrahydropyran (B127337) (THP), toluene, and water (1:1:1) was found to be ideal for a rhodium-catalyzed carbometalation to produce tetrahydropyridines. acs.org

The effect of different solvents on a model organocatalytic reaction is detailed in the table below.

| Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

| Diphenylprolinol derivative | Toluene | 85 | >20:1 | 99 | electronicsandbooks.com |

| Diphenylprolinol derivative | Dichloromethane (B109758) (CH2Cl2) | 83 | 10:1 | 99 | electronicsandbooks.com |

| Diphenylprolinol derivative | Tetrahydrofuran (THF) | 80 | 10:1 | 97 | electronicsandbooks.com |

| Diphenylprolinol derivative | Acetonitrile (B52724) (MeCN) | 75 | 5:1 | 95 | electronicsandbooks.com |

| Ionic Base (TBAH) | Ethanol | Good | - | - | acs.org |

| Amine Base (Piperidine) | Acetonitrile | Similar to above, shorter time | - | - | acs.org |

| Piperidine-Iodine | Ethanol | 79 | - | - | nih.gov |

| Piperidine-Iodine | Methanol (B129727) | 65 | - | - | nih.gov |

This table presents a selection of data from different studies to illustrate solvent effects.

Temperature and Pressure Considerations

Reaction temperature is a critical parameter that must be carefully controlled. In a rhodium-catalyzed cross-coupling, the reaction was maintained at 70 °C for 20 hours to achieve optimal results. organic-chemistry.org Lowering the temperature to 0 °C in some organocatalytic reactions has been observed to decrease the product yield without improving stereoselectivity. nih.gov Conversely, some cyclization reactions require refluxing in ethanol to proceed efficiently. dtic.mil

While many modern syntheses are conducted under normal atmospheric pressure, certain classic methods have employed high-pressure conditions. For instance, Sundberg and coworkers utilized a high-pressure bomb at 180°C to synthesize 5,6-dihydro-2(1H)-pyridone, a related heterocyclic compound. dtic.mil

Catalyst Loading and Ligand Design

The efficiency and stereoselectivity of catalytic syntheses are highly dependent on the catalyst loading and the structure of the associated ligands. acs.orgmdpi.com In a rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, extensive optimization revealed that a combination of [Rh(cod)OH]₂ (3 mol%) and the ligand (S)-Segphos (7 mol%) provided the product in high yield (81%) and excellent enantioselectivity (96% ee). acs.org Varying the ligand to other chiral diene- or ferrocene-based ligands resulted in poor reactivity, while other bisphosphines gave lower yields. acs.org

The amount of catalyst used, or catalyst loading, is also a key variable. Studies have shown that for certain organocatalytic reactions, a loading of 5 mol% is sufficient. researchgate.net In other cases, optimizing the catalyst loading is necessary; for instance, in the synthesis of spirocyclic piperidones, a 20 mol% loading of the amine catalyst was used. mdpi.com The choice of ligand is critical in metal-catalyzed reactions, with chiral P-O ligands being effective in nickel-catalyzed hydroalkenylation and novel pyridine-oxazoline ligands being developed for palladium-catalyzed amination. mdpi.com

The table below summarizes the optimization of ligands and catalyst loading in a representative Rh-catalyzed reaction.

| Ligand | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (%) | Reference |

| (S)-Segphos (L1) | 3 | 95 | 96 | acs.org |

| (R,R)-DIOP (L2) | 3 | 43 | 83 | acs.org |

| (S,S)-Chiraphos (L3) | 3 | 50 | 92 | acs.org |

| (R)-BINAP (L4) | 3 | 70 | 92 | acs.org |

| None | 3 | <5 | - | acs.org |

| (S)-Segphos (L1) | 0 (No [Rh(cod)OH]₂) | <5 | - | acs.org |

This table highlights the standard reaction conditions in bold and shows deviations to illustrate the impact of ligand and catalyst presence.

Purity and Isolation Techniques in Synthesis

Following the chemical reaction, a multi-step process is required to isolate and purify the target compound, such as this compound. A typical workup procedure involves quenching the reaction, often with water or an ammonium chloride solution. organic-chemistry.orgnih.gov The product is then extracted from the aqueous phase into an organic solvent like chloroform (B151607) or diethyl ether. organic-chemistry.orggoogle.com The combined organic layers are subsequently dried over an agent such as sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product. organic-chemistry.org

Purification is most commonly achieved through column chromatography on silica gel. organic-chemistry.orggoogle.com This technique separates the desired product from unreacted starting materials and byproducts based on differential adsorption, using a gradient of solvents like acetone/hexane as the eluent. organic-chemistry.org

Crystallization Strategies

Crystallization is a crucial final step for obtaining highly pure solid material and is essential for characterization techniques like X-ray diffraction analysis. chemrevlett.comchemrevlett.com For piperidone derivatives and their salts, slow evaporation of a solvent is a common method. chemrevlett.comnih.gov

Ethanol is frequently used as a recrystallization solvent for piperidone compounds. chemrevlett.com In some cases, a mixture of solvents is more effective; for example, colorless plate-like crystals of a piperazine-containing hydrochloride salt were obtained from a dichloromethane and methanol mixture. nih.gov The choice of solvent is critical, as it influences crystal quality and conformation. While many piperidone derivatives adopt a chair conformation, boat and twist-boat conformations have also been observed depending on the substitution pattern and the crystallization solvent used. chemrevlett.com For hydrochloride salts specifically, conversion is often achieved by treating the free base with HCl in a solvent like methanol before crystallization. nih.gov

Chromatographic Purification Methods

The purification of this compound and its various derivatives is a critical step to isolate the target compounds from reaction mixtures, by-products, and unreacted starting materials. Chromatographic techniques are powerful and widely employed for this purpose, offering high resolution to separate structurally similar molecules. harvardapparatus.com The primary methods utilized are column chromatography, typically on a solid stationary phase like silica gel, and reversed-phase high-performance liquid chromatography (RP-HPLC). harvardapparatus.comycdehongchem.com

Column Chromatography

Normal-phase column chromatography is a fundamental and extensively used technique for the purification of piperidone derivatives in a laboratory setting. ycdehongchem.com The separation is based on the differential adsorption of compounds onto a polar stationary phase, with elution driven by a non-polar mobile phase. ycdehongchem.com Silica gel is the most common stationary phase, though alumina is also used. ycdehongchem.com The selection of the eluent, or mobile phase, is crucial and is empirically determined to achieve optimal separation. Common solvent systems are mixtures of a non-polar solvent like hexanes or dichloromethane with a more polar solvent such as ethyl acetate (B1210297) or methanol. mdpi.comacs.org The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.

Research findings demonstrate the application of column chromatography for a variety of piperidine and piperidone derivatives. For instance, piperidine-quinine adducts have been successfully purified using silica gel (100 μm) with a mobile phase of dichloromethane and methanol in a 10:1 ratio. mdpi.com In the synthesis of various N-substituted tetrahydropyridine (B1245486) derivatives, which are precursors to piperidines, silica gel (SiO₂) column chromatography is repeatedly employed with eluent systems such as hexanes/ethyl acetate at ratios of 1:1, 3:1, and 6:1 depending on the specific substrate. acs.org Similarly, the purification of a 2-phenylpiperidin-1-ol (B8432670) derivative was achieved with a mobile phase of methanol in dichloromethane (0.5:99.5), while another derivative required a mixture of ethyl acetate and hexanes (5:95). lookchem.com Automated flash column chromatography has also been utilized for piperidone derivatives, using a pre-packed silica column and an eluent of dichloromethane:ethyl acetate (3:1) with 1% ethyldimethylamine added to improve peak shape and recovery. nih.gov

Interactive Table 1: Examples of Column Chromatography Conditions for Piperidone Derivatives Users can sort and filter the data by clicking on the headers.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Source(s) |

|---|---|---|---|---|

| Piperidine-Quinine Adduct | Silica Gel (100 μm) | Dichloromethane / Methanol | 10:1 | mdpi.com |

| N-Benzyl-tetrahydropyridine derivative | Silica Gel (SiO₂) | Hexanes / Ethyl Acetate | 1:1 | acs.org |

| N-Benzyl-tetrahydropyridine derivative | Silica Gel (SiO₂) | Hexanes / Ethyl Acetate | 6:1 | acs.org |

| N-(4-methoxybenzyl)-tetrahydropyridine derivative | Silica Gel (SiO₂) | Hexanes / Ethyl Acetate | 3:1 | acs.org |

| 2-Phenylpiperidin-1-ol derivative | Silica Gel | Methanol / Dichloromethane | 0.5:99.5 | lookchem.com |

| 2-(3,4-dimethoxyphenyl)piperidin-1-ol derivative | Silica Gel | Ethyl Acetate / Hexanes | 5:95 | lookchem.com |

| N-Cbz-piperidone derivative | Silica Snap Cartridge | Dichloromethane / Ethyl Acetate / Ethyldimethylamine | 3:1 (v/v) + 1% | nih.gov |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution analytical and preparative technique essential for the purification of polar compounds like piperidine derivatives. harvardapparatus.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar. This technique is particularly valuable for purifying peptides and other polar molecules, including oligopiperidines. harvardapparatus.comresearchgate.net

The purification of crude oligopiperidine derivatives has been detailed using preparative RP-HPLC. researchgate.net The process often involves a gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time. A typical mobile phase consists of an aqueous component, often containing an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape, and an organic component like acetonitrile (ACN). researchgate.netnih.gov For example, the purification of oligopiperidines was accomplished on a C18 column using a linear gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.08% TFA (Solvent B). researchgate.net While many published methods are for analytical purposes, the conditions are directly applicable to preparative-scale purification by scaling the column size and sample load. nih.gov An analytical method for piperidine itself involved derivatization followed by separation on a C18 column with an isocratic mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.gov

Interactive Table 2: Examples of RP-HPLC Conditions for Piperidine Derivatives Users can sort and filter the data by clicking on the headers.

| Compound Type | Stationary Phase (Column) | Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate (mL/min) | Source(s) |

|---|---|---|---|---|---|---|

| Oligopiperidines | C18 (5 µm, 4.6 x 250 mm) | Water + 0.1% TFA | Acetonitrile + 0.08% TFA | Linear Gradient (0-80% B over 40 min) | 1.2 | researchgate.net |

| Piperidine (derivatized) | Inertsil C18 (250 x 4.6 mm) | Water + 0.1% Phosphoric Acid | Acetonitrile | Isocratic (32:68 v/v) | 1.0 | nih.gov |

| Piperidine Derivatives | Kinetex C18 (2.6 µm, 100 x 2.1 mm) | Water + 0.2% TFA | Acetonitrile + 0.2% TFA | Gradient | 0.5 | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For Piperidin-3-one (B1582230) hydrochloride hydrate (B1144303), various NMR techniques are employed to assign the proton and carbon signals and to establish connectivity within the molecule.

In its hydrochloride hydrate form, Piperidin-3-one exists in equilibrium with its geminal diol form in aqueous solutions. The protonated nitrogen atom influences the chemical shifts of the adjacent protons and carbons. The exact chemical shifts can vary depending on the solvent and concentration.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Piperidin-3-one hydrochloride, the protons on the piperidine (B6355638) ring exhibit characteristic chemical shifts. The protons adjacent to the protonated nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to those further away. Similarly, the protons alpha to the carbonyl group (C2 and C4) are also shifted downfield.

Table 1: Predicted ¹H NMR Spectral Data for Piperidin-3-one Hydrochloride

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2 | ~3.5-3.7 | Triplet | 2H |

| H4 | ~2.7-2.9 | Triplet | 2H |

| H5 | ~2.1-2.3 | Multiplet | 2H |

| H6 | ~3.2-3.4 | Triplet | 2H |

| NH | Variable, broad | Singlet (broad) | 1H |

Note: Data are predicted and can vary based on experimental conditions such as solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The most downfield signal in the ¹³C NMR spectrum of Piperidin-3-one hydrochloride is attributed to the carbonyl carbon (C3) due to the strong deshielding effect of the oxygen atom. The carbons adjacent to the nitrogen atom (C2 and C6) also show significant downfield shifts.

Table 2: Predicted ¹³C NMR Spectral Data for Piperidin-3-one Hydrochloride

| Atom Position | Predicted Chemical Shift (ppm) |

| C2 | ~45-50 |

| C3 (C=O) | ~205-210 |

| C4 | ~35-40 |

| C5 | ~25-30 |

| C6 | ~42-47 |

Note: Data are predicted and can vary based on experimental conditions.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy for Structural Elucidation

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. columbia.edulibretexts.org This is crucial for confirming the connectivity of the molecular fragments. For Piperidin-3-one hydrochloride, HMBC would show correlations between the protons on one carbon and the neighboring carbon atoms, confirming the sequence of the piperidine ring. For instance, the protons at C2 would show correlations to the carbonyl carbon (C3) and the carbon at C6 across the nitrogen atom. The protons at C4 would show correlations to C3 and C5. These correlations are invaluable for unambiguously assembling the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For Piperidin-3-one hydrochloride hydrate (C₅H₁₂ClNO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition with high confidence. miamioh.edu

Table 3: HRMS Data for Piperidin-3-one

| Ion Formula | Calculated Mass (m/z) |

| [C₅H₉NO + H]⁺ | 100.0757 |

| [C₅H₉NO + Na]⁺ | 122.0576 |

Note: Data corresponds to the free base, Piperidin-3-one. The hydrate and hydrochloride forms would show different molecular ions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is used to study the fragmentation pathways of a selected parent ion. rsc.org The fragmentation pattern of the protonated molecule of Piperidin-3-one ([M+H]⁺) can provide significant structural information. Common fragmentation pathways for piperidine derivatives involve the loss of small neutral molecules and ring cleavage. The analysis of these fragment ions helps to confirm the structure of the parent molecule. The fragmentation of piperidine alkaloids often involves the initial loss of water, followed by further cleavages of the ring structure. scielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound is instrumental in identifying its functional groups. The presence of the hydrochloride salt and the water of hydration introduces distinct vibrational modes compared to the free base. The protonated amine (piperidinium ion) exhibits characteristic N-H stretching vibrations, which are typically broad and appear in the region of 2700-3100 cm⁻¹. The carbonyl group (C=O) from the ketone at the 3-position of the piperidine ring shows a strong absorption band, typically found around 1715-1730 cm⁻¹. The presence of a water molecule in the hydrate form is confirmed by a broad O-H stretching band, usually observed in the 3200-3500 cm⁻¹ region.

Other significant absorptions include the C-H stretching vibrations of the methylene (B1212753) groups in the ring, which are located just below 3000 cm⁻¹. Bending vibrations for N-H and C-H groups also appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. The analysis of these peaks confirms the presence of all key functional moieties within the molecule. chemicalbook.comchemicalbook.com

Table 1: Characteristic IR Absorption Bands for this compound (Expected)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Water) | Stretching | 3500 - 3200 | Broad, Medium-Strong |

| N⁺-H (Piperidinium) | Stretching | 3100 - 2700 | Broad, Strong |

| C-H (Aliphatic) | Stretching | 2980 - 2850 | Medium |

| C=O (Ketone) | Stretching | 1730 - 1715 | Strong |

| N⁺-H (Piperidinium) | Bending | 1600 - 1500 | Medium |

(Note: The exact positions of these peaks can vary based on the specific crystalline environment and intermolecular interactions.)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be studied using Ultraviolet-Visible (UV-Vis) spectroscopy. The primary chromophore in the molecule is the isolated carbonyl group of the ketone. This group typically exhibits a weak n→π* transition in the UV region. For saturated ketones, this absorption is characteristically found between 270 and 300 nm. mdpi.com The hydrochloride salt form is not expected to significantly shift this absorption compared to the free base in a neutral solvent. The low intensity of this absorption is due to the transition being symmetry-forbidden. No other significant chromophores are present in the structure, so strong absorptions in the visible region are not anticipated. For related piperidone structures without extensive conjugation, the absorption maximum (λmax) is often observed in this range. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, detailing bond lengths, bond angles, and the spatial arrangement of molecules.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise atomic arrangement of crystalline solids. For this compound, this technique would determine the unit cell parameters (a, b, c, α, β, γ), the space group, and the exact coordinates of each atom in the asymmetric unit. nih.gov The data would confirm the protonation of the piperidine nitrogen by the hydrochloric acid, the presence of a chloride anion, and the incorporation of a water molecule into the crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of related piperidinium (B107235) compounds provides insight into the expected structural features. nih.govchemicalbook.com

Conformational Analysis of Piperidine Rings (e.g., Chair, Screw-boat)

The six-membered piperidine ring is not planar and adopts conformations that minimize angular and torsional strain. The most stable and common conformation is the chair form. chemicalbook.comambeed.com In this compound, the piperidine ring is expected to adopt a chair conformation. chemicalbook.com This arrangement allows substituents to be positioned in either axial or equatorial orientations. The carbonyl group at the 3-position introduces some flattening at that side of the ring. Computational studies and crystallographic data for similar substituted piperidines confirm the prevalence of the chair conformation over higher-energy forms like the twist-boat or boat conformations. ambeed.com

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions within the crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red areas, highlighting the most significant interactions. The corresponding 2D fingerprint plots provide a quantitative summary, showing the percentage contribution of different types of contacts (e.g., H···H, H···Cl/Cl···H, H···O/O···H) to the total surface area. chemicalbook.com In related hydrated hydrochloride structures, H···Cl and H···O contacts are shown to be dominant, confirming the crucial role of hydrogen bonding in the crystal packing. chemicalbook.comresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| 4-Piperidone (B1582916) |

Theoretical and Computational Studies of Piperidone Ring Systems

Chemical Reactivity and Global Reactivity Descriptors

Density Functional Theory (DFT) is a powerful tool for exploring the electronic structure and reactivity of molecular systems like piperidones. acs.orgresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine global reactivity descriptors that quantify the chemical behavior of a molecule. nih.govnih.govacs.org These descriptors are crucial for predicting how piperidone derivatives will interact with other reagents.

Electronegativity, Chemical Hardness, and Softness

Global reactivity parameters such as electronegativity (χ), chemical hardness (η), and its inverse, softness (S), are derived from HOMO and LUMO energies. nih.govacs.org Electronegativity indicates a molecule's ability to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. nih.gov Softness, conversely, measures the ease of such changes.

Table 1: Calculated Global Reactivity Descriptors for Representative Piperidone Derivatives (in eV) Data sourced from a computational study on substituted 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Electronegativity (χ) | Hardness (η) | Softness (S) |

| Derivative 1 | -6.65 | -2.83 | 4.74 | 1.91 | 0.52 |

| Derivative 2 | -6.58 | -2.91 | 4.75 | 1.84 | 0.54 |

| Derivative 3 | -6.91 | -2.90 | 4.91 | 2.01 | 0.50 |

| Derivative 4 | -6.74 | -2.94 | 4.84 | 1.90 | 0.53 |

Ionization Potential and Electrophilicity Index

Ionization potential (I) and electron affinity (A) are fundamental properties that can be directly related to the HOMO and LUMO energies, respectively. acs.org The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. Experimental values for the parent piperidine (B6355638) molecule's ionization potential range from 7.8 to 8.7 eV. nist.gov

From these values, the electrophilicity index (ω) can be calculated. This index measures a molecule's propensity to act as an electrophile, or an electron acceptor, in a reaction. nih.gov DFT calculations have been employed to determine these values for various piperidone systems, revealing how structural modifications influence their electrophilic character. nih.gov

Table 2: Calculated Electronic Properties for Representative Piperidone Derivatives (in eV) Data sourced from a computational study on substituted 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. nih.gov

| Compound | Ionization Potential (I) | Electron Affinity (A) | Electrophilicity Index (ω) |

| Derivative 1 | 6.65 | 2.83 | 5.89 |

| Derivative 2 | 6.58 | 2.91 | 6.08 |

| Derivative 3 | 6.91 | 2.90 | 5.99 |

| Derivative 4 | 6.74 | 2.94 | 6.16 |

Noncovalent Interactions and Molecular Stability

The stability of molecules, including piperidone derivatives, is significantly influenced by noncovalent interactions (NCIs). nih.gov These interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the three-dimensional structure and packing in the solid state. acs.org

Tautomerism and Isomerization Studies

Piperidin-3-one (B1582230), like other carbonyl compounds with an alpha-hydrogen, can theoretically exist in equilibrium with its enol tautomer. frontiersin.orgcomporgchem.com This keto-enol tautomerism involves the interconversion between the ketone and an enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond. frontiersin.org

Computational studies using DFT methods can predict the relative stabilities of these tautomers in both the gas phase and in different solvents. orientjchem.orgbohrium.com For most simple ketones, the keto form is significantly more stable. researchgate.net However, factors like conjugation, intramolecular hydrogen bonding, and solvent effects can shift the equilibrium. frontiersin.orgorientjchem.org Quantum chemical calculations for various systems show that while the keto form is often more stable, the energy barrier for conversion can be calculated to understand the dynamics of the equilibrium. frontiersin.orgbohrium.com For example, studies on related systems have shown that polar solvents can stabilize the more polar keto tautomer. orientjchem.org

Molecular Modeling and Docking Studies (Applicable to the Piperidone Class)

The piperidone ring is a versatile scaffold found in numerous biologically active compounds and is a key fragment in drug design. acs.orgmdpi.comnih.gov Molecular modeling and docking are indispensable computational techniques used to predict how these molecules might interact with biological targets, such as proteins and enzymes. derpharmachemica.comnih.govresearchgate.net

Docking simulations position a ligand (the piperidone derivative) into the active site of a target protein to predict its binding orientation and affinity. semanticscholar.orgnih.gov The quality of the binding is often evaluated using a scoring function, such as a Glide Score (G-Score), which estimates the binding free energy. derpharmachemica.comresearchgate.net These studies have been applied to piperidone derivatives targeting a wide range of proteins, including acetylcholinesterase, various kinases, and receptors. acs.orgderpharmachemica.comsemanticscholar.org For example, docking studies on piperidone derivatives with the VEGFR-2 tyrosine kinase have helped to elucidate the key interactions, such as hydrogen bonds with specific amino acid residues like GLU-883, that are important for inhibitory activity. derpharmachemica.com Similarly, piperidine-based compounds have been docked into the sigma-1 receptor (S1R), with molecular dynamics simulations used to analyze the stability of the predicted binding poses. nih.gov

Table 3: Example Docking Results for Piperidone Derivatives Against Various Protein Targets

| Piperidone Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Docking Score (Example) |

| Phenyl Hydrazine Piperidones researchgate.net | Dihydrofolate Reductase | - | THR56, SER59 | -7.88 (G-Score) |

| Quinoline-Piperidinylpiperidines semanticscholar.org | Acetyl-CoA Carboxylase 2 (ACC2) | - | Glu-2230, Gly-2162, Lys-1967 | 8.01 |

| N-functionalized Piperidines tandfonline.com | Dopamine Receptor D2 | - | - | - |

| Piperidine-based compounds nih.gov | Sigma-1 Receptor (S1R) | 5HK2 | - | - |

These computational approaches are vital for rational drug design, allowing researchers to prioritize which novel piperidone derivatives to synthesize and test, thereby accelerating the discovery of new therapeutic agents. derpharmachemica.comrsc.org

Applications of Piperidin 3 One Hydrochloride Hydrate As a Building Block in Organic Synthesis

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy and straightforward approach to complex molecules. researchgate.net

A3-Coupling Reactions for Propargylamine (B41283) Synthesis

The A³ coupling reaction, a three-component condensation of an aldehyde, an amine, and an alkyne, is a prominent method for synthesizing propargylamines. researchgate.netresearchgate.net Propargylamines are crucial intermediates for a variety of nitrogen-containing, biologically active molecules. phytojournal.com While the closely related isomer, 4-piperidone (B1582916), is well-documented as the amine component in copper-catalyzed A³ coupling reactions to produce useful building blocks for asymmetric synthesis, specific research detailing the use of Piperidin-3-one (B1582230) hydrochloride hydrate (B1144303) in this reaction is less common. chemicalbook.com The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then reacts with a metal acetylide generated from the terminal alkyne. researchgate.net

Table 1: Generalized A³ Coupling Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Example) | Product Class |

|---|---|---|---|---|

| Aldehyde | Amine (e.g., Piperidone) | Alkyne | Copper or Gold Salts | Propargylamine |

This table illustrates the general components of an A³ coupling reaction.

Synthesis of Hydroxypropargylpiperidones

Detailed research findings specifically documenting the synthesis of hydroxypropargylpiperidones directly from Piperidin-3-one hydrochloride hydrate were not prevalent in the surveyed literature. However, this transformation is theoretically plausible under the principles of A³ coupling, where the choice of aldehyde and alkyne could be tailored to yield a hydroxypropargyl moiety.

Intermediate in the Synthesis of Complex Organic Molecules

This compound's utility extends to its role as a key intermediate in the multi-step synthesis of more complex organic structures. chemimpex.combiosynce.com Its functional ketone group and the piperidine (B6355638) ring's nitrogen atom provide two reactive sites for elaboration.

Construction of Alkaloid Systems

The piperidine ring is a core structural feature in a vast number of alkaloids. Consequently, substituted piperidones are valuable starting materials for their synthesis. wikipedia.org Dihydropyridone derivatives, which can be accessed from piperidone precursors, serve as versatile chiral building blocks that are repeatedly used in the synthesis of various piperidine alkaloids. researchgate.net The strategic modification of the piperidin-3-one scaffold allows for the construction of the complex, often stereochemically rich, frameworks characteristic of this class of natural products.

Formation of Substituted Piperidine Derivatives

Piperidin-3-one hydrochloride is widely recognized as a valuable building block for creating a diverse range of substituted piperidine derivatives. chemimpex.com Its unique structure is readily modified, making it a crucial component in drug discovery and development. chemimpex.com For instance, it serves as a reactant in the preparation of quinolines and quinazolines, which have shown therapeutic potential. biosynce.com The ketone functionality can undergo a variety of chemical transformations, such as reduction, alkylation, and condensation reactions, to introduce substituents at the 3-position, while the secondary amine can be functionalized to further diversify the resulting molecules.

Table 2: Examples of Reactions for Piperidine Derivative Synthesis

| Starting Material | Reaction Type | Reagent(s) | Resulting Functionality |

|---|---|---|---|

| Piperidin-3-one | Reductive Amination | Amine, Reducing Agent | 3-Amino-piperidine |

| Piperidin-3-one | Grignard Reaction | Organomagnesium Halide | 3-Alkyl-3-hydroxy-piperidine |

| Piperidin-3-one | Wittig Reaction | Phosphonium Ylide | 3-Alkylidene-piperidine |

This interactive table outlines common synthetic transformations starting from a piperidone core.

Synthesis of Polycyclic and Spiro Systems Containing Piperidone Moieties

The piperidone framework is also a key component in the synthesis of more intricate molecular systems, including polycyclic and spirocyclic structures. Domino cyclizations involving boronic acids and N-tosylhydrazones have been employed to create alkaloid-like scaffolds such as 3-quinuclidinones. lookchem.com Furthermore, the use of specific cyanobutylboronic acids with unsaturated N-tosylhydrazones can lead to the formation of spirocycles through unique formal [n+1] cyclization pathways. lookchem.com In other examples, piperidone derivatives like 1-benzyl piperidin-4-one are used as starting materials in multi-step sequences, such as a Strecker reaction followed by condensation, to assemble spirocyclic imidazolinones. mdpi.com

Derivatization Strategies for Functionalization

This compound is a versatile building block in organic synthesis, offering multiple sites for chemical modification. Its structure, featuring a secondary amine and a ketone, allows for a variety of derivatization strategies to introduce functional groups and build molecular complexity.

N-Substitution Reactions of the Piperidone Nitrogen

The nitrogen atom within the piperidine ring is a key site for functionalization through N-substitution reactions. These reactions are fundamental in modifying the compound's properties and synthesizing a wide array of derivatives.

N-Alkylation: A common strategy involves the N-alkylation of the piperidone nitrogen. This can be achieved using various alkylating agents in the presence of a base. For instance, reaction with alkyl halides, such as bromoacetonitrile, 2-iodoethanol, and 2-chloro-N,N-dimethylethylamines, can introduce two-carbon units onto the nitrogen atom researchgate.net. Another approach is the aza-Michael reaction with reagents like acrylonitrile and tert-butyl acrylate, which allows for the addition of three-carbon modified derivatives researchgate.net. The choice of base and solvent system is crucial for the success of these reactions, with combinations like potassium carbonate in dimethylformamide (DMF) or sodium hydride in DMF being effective researchgate.net.

N-Arylation: The introduction of aryl groups at the nitrogen position, or N-arylation, is another significant derivatization method. This can be accomplished through cross-coupling reactions, often catalyzed by transition metals like palladium or cobalt. For example, cobalt-catalyzed cross-coupling reactions have been used for the arylation of iodo-substituted cyclic amines nih.gov. Palladium-catalyzed arylation, particularly with "Buchwald's ligand," has proven effective for coupling with aryl bromides or chlorides figshare.com. These methods provide access to 1-aryl-3-piperidone derivatives, which are important scaffolds in medicinal chemistry nih.gov.

The ability to introduce a wide range of substituents on the piperidone nitrogen makes this position a critical handle for tuning the steric and electronic properties of the resulting molecules, thereby influencing their biological activity and physical characteristics.

Reactions at the Ketone Moiety (e.g., Oxime Formation)

The ketone functional group at the 3-position of the piperidine ring provides another avenue for extensive derivatization.

Oxime Formation: One of the most common reactions at the ketone moiety is the formation of an oxime. This is typically achieved by reacting the piperidin-3-one with hydroxylamine hydrochloride nih.gov. The resulting oxime can serve as an intermediate for further transformations. For instance, N-tosyl-4-chloro-3-piperidone oxime has been utilized in the construction of complex tetracyclic skeletons of alkaloids nih.gov. The formation of oximes from piperidone azacrown ethers has also been investigated, highlighting the versatility of this reaction .

Reductive Amination: The ketone can also undergo reductive amination, a powerful method for introducing new amine functionalities. This reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine wikipedia.org. A successful synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine was achieved through a reductive amination reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline researchgate.net. The double reductive amination (DRA) of dicarbonyl compounds is a particularly effective strategy for constructing the piperidine skeleton itself chim.it.

These reactions at the ketone moiety significantly expand the synthetic utility of piperidin-3-one, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Condensation Reactions at Alpha-Positions

The carbon atoms adjacent to the ketone group (the α-positions) are activated and can participate in various condensation reactions, leading to the formation of new carbon-carbon bonds.

Mannich Reaction: The Mannich reaction is a three-component condensation that involves an amine, an aldehyde (or ketone), and a compound with an active hydrogen, such as a ketone nih.govwikipedia.org. Piperidones are frequently used as the ketone component in Mannich reactions to synthesize a variety of substituted piperidines researchgate.netmdma.ch. For example, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized via the Mannich condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) nih.gov. This reaction is a powerful tool for building molecular complexity in a single step nih.gov.

Knoevenagel Condensation: The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, often piperidine itself jk-sci.comwikipedia.org. While piperidine often acts as the catalyst, piperidinone derivatives can also serve as the carbonyl component. This reaction leads to the formation of α,β-unsaturated compounds wikipedia.org. For instance, the Knoevenagel condensation of 2-methoxybenzaldehyde with thiobarbituric acid using piperidine as a base results in the formation of a conjugated enone wikipedia.org.

These condensation reactions at the alpha-positions are invaluable for extending the carbon framework of the piperidin-3-one molecule, enabling the synthesis of a wide range of structurally diverse compounds.

Role in Agrochemical Development

Piperidin-3-one and its derivatives have emerged as significant scaffolds in the development of new agrochemicals, particularly insecticides and herbicides. The piperidine ring is a common structural motif in many biologically active compounds, and its presence in agrochemical candidates can impart favorable properties.

Research has shown that derivatives of piperidone can exhibit potent insecticidal activity. For example, a series of steroidal N-piperidone derivatives were synthesized and evaluated against several agricultural pests, including Myzus persicae (green peach aphid) and Aphis citricola. Many of these compounds demonstrated significant insecticidal effects nih.govacs.org. The structure-activity relationship studies of these analogues provide valuable insights for the design and development of novel insecticides to address the challenge of pesticide resistance nih.govacs.org.

The versatility of the piperidin-3-one structure allows for its incorporation into more complex molecules with potential herbicidal or fungicidal properties. Its role as a building block enables the creation of diverse chemical libraries for screening and identifying new agrochemical leads chemimpex.com. The ability to functionalize the piperidine ring at multiple positions allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.

Applications in Analytical Chemistry Methods Development

In the field of analytical chemistry, piperidin-3-one hydrochloride can be employed in the development of new analytical methods. Its chemical properties allow it to be used as a reagent or a standard in various analytical techniques chemimpex.com.

For instance, it can be utilized in methods for the detection and quantification of other chemical compounds. Its reactivity can be exploited to create derivatives with specific properties, such as chromophores or fluorophores, which can then be easily detected by spectroscopic methods. This derivatization strategy can enhance the sensitivity and selectivity of analytical assays chemimpex.com.

Furthermore, piperidin-3-one hydrochloride can serve as a reference standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the identification and quantification of related piperidine-containing compounds in various matrices.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Methods for Piperidin-3-one (B1582230) Hydrochloride Hydrate (B1144303)

The synthesis of piperidine (B6355638) derivatives with precise stereochemical control is a significant challenge in organic chemistry. nih.govcore.ac.uk The development of novel stereoselective methods to access enantiomerically pure or polysubstituted piperidin-3-ones is critical for advancing drug discovery and creating complex molecular architectures. nih.gov

Current research is moving beyond classical approaches to embrace more sophisticated strategies. One promising avenue is the aza-Prins cyclization , which offers a powerful method for constructing saturated nitrogen-containing heterocycles. rsc.orgacs.org Although traditionally hampered by a lack of diastereoselectivity, recent advancements have demonstrated the synthesis of both diastereomerically and enantiopure substituted piperidines through this reaction. acs.org For instance, triflic acid has been shown to mediate the tandem alkynyl aza-Prins–Ritter reactions to produce piperidine derivatives. rsc.org Similarly, the use of AlCl₃ as a catalyst in aza-Prins cyclizations of N-tosyl homoallylamines can yield trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org These methods provide a rapid and efficient pathway to complex piperidine frameworks. core.ac.ukresearchgate.net

Another key area is the development of multi-component reactions that allow for the assembly of complex molecules in a single step. A notable example is a stereoselective three-component vinylogous Mannich-type reaction (VMR) that yields chiral 2,3-dihydropyridinones, which are versatile intermediates for building a variety of chiral piperidine compounds. rsc.org This biosynthesis-inspired approach has been successfully applied to the synthesis of natural alkaloids. rsc.org

Furthermore, chemo-enzymatic methods are gaining traction for their high selectivity under mild conditions. nih.gov By combining chemical synthesis with biocatalysis, researchers have developed a general approach for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov Additionally, Ni-catalyzed reductive coupling of Csp²-hybridized organohalides and 3-chloro-δ-lactams provides access to chiral 3-substituted δ-lactams, which are precursors to enantioenriched 3-substituted piperidines. acs.org The transformation of 2-(2-mesyloxyethyl)azetidines through ring transformation with various nucleophiles has also been shown to stereoselectively produce cis-3,4-disubstituted piperidines, which can be further elaborated into the piperidin-3-one framework. acs.org

Future efforts will likely focus on expanding the substrate scope of these reactions, improving their scalability, and developing new chiral catalysts and auxiliaries to achieve even greater control over the stereochemical outcome.

Exploration of New Catalytic Systems for Efficient Transformations

The efficiency and selectivity of synthetic routes to piperidin-3-one and its derivatives are heavily reliant on the catalytic systems employed. The exploration of novel catalysts that can operate under milder conditions, offer higher yields, and provide better stereocontrol is a major focus of current research. nih.govdicp.ac.cn

Rhodium-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of piperidines. nih.govdicp.ac.cnthieme-connect.com For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnacs.orgnih.gov These intermediates can then be reduced to access a wide variety of enantioenriched 3-piperidines. snnu.edu.cnacs.orgnih.gov Another innovative approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the rapid preparation of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net This method has proven to be scalable, demonstrating its potential for industrial applications. dicp.ac.cnresearchgate.net

Biocatalysis is another rapidly advancing area, offering environmentally friendly and highly selective transformations. rsc.orgnih.gov The first biocatalytic synthesis of piperidine derivatives using an immobilized lipase-catalyzed multicomponent reaction has been reported, showcasing the potential of enzymes in constructing these heterocyclic systems. rsc.org A hybrid bio-organocatalytic cascade, which utilizes a transaminase to generate a reactive intermediate for a subsequent Mannich reaction, has been developed for the synthesis of 2-substituted piperidines. nih.gov Recently, a two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel-catalyzed radical cross-coupling has been developed to simplify the synthesis of complex piperidines, significantly reducing the number of synthetic steps required. news-medical.netmedhealthreview.com

Gold catalysis has also been explored for the synthesis of heterocyclic compounds, including the precursors to piperidones. acs.org While much of the focus has been on smaller rings, the principles of gold-catalyzed carbene transfer and cycloisomerization reactions could be extended to the synthesis of six-membered rings. acs.orgnih.gov

The development of these and other novel catalytic systems, including those based on less expensive and more abundant metals, will be crucial for making the synthesis of complex piperidin-3-one derivatives more efficient, cost-effective, and sustainable. news-medical.netmedhealthreview.com

Table 1: Comparison of Modern Catalytic Systems for Piperidine Synthesis

| Catalytic System | Key Reaction Type | Advantages | Representative Catalyst/Ligand |

| Rhodium Catalysis | Asymmetric Reductive Heck, Reductive Transamination, [2+2+2] Cycloaddition | High enantioselectivity, good functional group tolerance, scalability. nih.govdicp.ac.cnacs.orgresearchgate.net | [Rh(cod)(OH)]₂ with (S)-Segphos, [RhCp*Cl₂]₂. dicp.ac.cnacs.org |

| Biocatalysis | Multicomponent Reactions, C-H Oxidation, Cascade Reactions | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govrsc.orgnih.gov | Immobilized Candida antarctica lipase (B570770) B (CALB), Transaminases, Amine Oxidase/Ene Imine Reductase. nih.govrsc.orgnih.gov |

| Nickel Catalysis | Radical Cross-Coupling, Reductive Coupling | Use of less expensive metals, simplifies complex syntheses. acs.orgnews-medical.netmedhealthreview.com | Nickel electrocatalysis, Ni-catalyst with modified Bilm ligands. acs.orgnews-medical.net |

| Gold Catalysis | Cycloisomerization, Carbene Transfer | Mild reaction conditions, unique reactivity with alkynes and allenes. acs.orgacs.org | Gold(III) chloride, [(IPr)AuCl]. acs.orgacs.org |

Advanced Computational Prediction of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, stability, and the electronic properties of molecules. nih.gov For piperidin-3-one and its derivatives, advanced computational methods, particularly Density Functional Theory (DFT), are being employed to predict reactivity and selectivity, thereby guiding experimental design and accelerating the discovery of new synthetic routes. nih.govrsc.org

DFT-based calculations can be used to explore key structural parameters and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This analysis helps to understand charge transfer interactions within the molecule and to calculate global reactivity parameters such as electronegativity, chemical hardness, and electrophilicity. nih.gov For example, studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have used DFT to explore their geometric and electronic properties. nih.gov